4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol
CAS No.: 1183059-86-0
Cat. No.: VC2824105
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol - 1183059-86-0](/images/structure/VC2824105.png)
Specification
CAS No. | 1183059-86-0 |
---|---|
Molecular Formula | C13H18ClNO |
Molecular Weight | 239.74 g/mol |
IUPAC Name | 4-[(2-chlorophenyl)methyl]-1-methylpiperidin-4-ol |
Standard InChI | InChI=1S/C13H18ClNO/c1-15-8-6-13(16,7-9-15)10-11-4-2-3-5-12(11)14/h2-5,16H,6-10H2,1H3 |
Standard InChI Key | IUIZTDATUXVLCJ-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)(CC2=CC=CC=C2Cl)O |
Canonical SMILES | CN1CCC(CC1)(CC2=CC=CC=C2Cl)O |
Introduction
Chemical Structure and Properties
Structural Features
4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol contains a piperidin-4-ol core with two key substituents: a 2-chlorophenylmethyl group attached to the piperidine ring and a methyl group at the nitrogen atom. This structure combines several pharmacologically relevant features: the piperidine heterocycle, which is prevalent in many bioactive molecules; a tertiary alcohol at the 4-position that can serve as a hydrogen bond donor; a lipophilic 2-chlorophenyl moiety that may enhance membrane permeability; and a N-methyl group that affects the basicity of the nitrogen atom.
When comparing this compound to related structures like 4-(4-chlorophenyl)-1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-4-ol described in the literature, notable differences include the position of the chlorine atom on the phenyl ring (ortho vs. para) and the nature of the N-substituent . These structural variations would likely result in distinct pharmacological profiles.
Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be anticipated for 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol:
Property | Expected Value/Characteristic | Basis for Estimation |
---|---|---|
Molecular Formula | C₁₃H₁₈ClNO | Structural analysis |
Molecular Weight | Approximately 240-245 g/mol | Calculated from molecular formula |
Physical State | Likely a crystalline solid at room temperature | Common for similar piperidine derivatives |
Solubility | Moderate solubility in organic solvents; limited water solubility | Based on functional groups present |
LogP | Approximately 2.5-3.5 | Estimated from similar structures with chlorophenyl groups |
pKa | Around 8-9 for the piperidine nitrogen | Typical for N-methylated piperidines |
The presence of the hydroxyl group at position 4 provides a site for hydrogen bonding, potentially affecting the compound's interactions with biological receptors and its solubility profile. The chlorine atom on the phenyl ring introduces electronegativity and lipophilicity, which may influence membrane permeability and binding affinity to protein targets.
Spectroscopic Characteristics
The expected spectroscopic properties of 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol would include:
Nuclear Magnetic Resonance (NMR)
In the ¹H NMR spectrum, characteristic signals would include:
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Aromatic protons of the 2-chlorophenyl group (δ 7.1-7.5 ppm)
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Benzylic methylene protons (δ 2.5-3.0 ppm)
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N-methyl protons (δ 2.2-2.4 ppm)
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Piperidine ring protons (δ 1.5-2.5 ppm)
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Hydroxyl proton (variable chemical shift depending on conditions)
The ¹³C NMR would display signals for the aromatic carbons (δ 125-140 ppm), the quaternary carbon bearing the hydroxyl group (δ 70-75 ppm), and the aliphatic carbons of the piperidine ring and methyl substituents (δ 20-60 ppm).
Infrared Spectroscopy
Key IR absorption bands would include:
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O-H stretching (3300-3600 cm⁻¹)
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C-H stretching (2800-3000 cm⁻¹)
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C=C aromatic stretching (1450-1600 cm⁻¹)
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C-N stretching (1200-1350 cm⁻¹)
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C-Cl stretching (700-800 cm⁻¹)
These spectroscopic data would be essential for confirming the structure and purity of synthesized 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol.
Synthesis Methods
From Piperidin-4-one Derivatives
A viable synthetic approach could involve 1-methylpiperidin-4-one as a starting material, which would undergo alkylation with a 2-chlorobenzyl halide followed by reduction of the ketone to an alcohol. This approach is supported by the synthetic methodologies described for related compounds . The reaction sequence might proceed as follows:
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N-Alkylation of 1-methylpiperidin-4-one with 2-chlorobenzyl chloride under basic conditions
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Reduction of the resulting ketone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride
The N-alkylation step would likely require careful control of reaction conditions to achieve selective alkylation at the carbon position rather than the nitrogen. The reduction step might lead to diastereomeric mixtures due to the creation of a new stereocenter, potentially requiring chromatographic separation or stereoselective synthetic methods.
Alternative Approach via Double aza-Michael Reaction
Another potential synthetic pathway could adapt the double aza-Michael reaction described for accessing 2-substituted 4-piperidone building blocks . This would involve:
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Formation of a divinyl ketone intermediate
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Double aza-Michael reaction with methylamine and 2-chlorobenzylamine
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Reduction of the ketone functionality to obtain the target alcohol
This approach has been demonstrated to be high-yielding and atom-efficient for similar piperidone structures, as described in the literature .
Stereochemical Considerations
The reduction of the ketone at the 4-position creates a stereogenic center, potentially leading to two stereoisomers (R and S). The stereochemical outcome of this reduction might be influenced by:
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The choice of reducing agent (e.g., NaBH₄ vs. L-Selectride)
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Reaction conditions (solvent, temperature)
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Steric effects from existing substituents
Studies on related compounds have shown that the stereochemistry at this position can significantly impact biological activity, with certain stereoisomers exhibiting substantially different potencies . Therefore, developing stereoselective synthetic methods or efficient separation techniques for the stereoisomers would be valuable for structure-activity relationship studies.
Synthetic Approach | Advantages | Limitations | Key Reagents |
---|---|---|---|
From 1-methylpiperidin-4-one | Straightforward, few steps | Limited stereoselectivity | 2-Chlorobenzyl chloride, Base, Reducing agent |
Double aza-Michael reaction | Potential for higher stereoselectivity | More complex starting materials | Divinyl ketone, Methylamine, Reducing agent |
Grignard addition to nitrile | Direct formation of tertiary alcohol | Harsh conditions, sensitive reagents | 2-Chlorobenzylmagnesium chloride, Cyano ester |
Pharmacological Properties
Acetylcholinesterase Inhibition
Research on related piperidine derivatives has shown that the stereochemistry at the 2-position of the piperidine ring significantly affects AChE inhibitory activity, with compounds possessing S-chirality generally exhibiting greater potency than their R-counterparts . By extension, the stereochemistry at the 4-position in 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol might similarly influence its interaction with the enzyme.
Antimicrobial Activity
Piperidine derivatives, particularly those containing halogenated aromatic rings, have demonstrated antimicrobial properties against various bacterial strains. The 2-chlorophenyl group may contribute to such activity through interactions with bacterial cell membranes or specific microbial targets.
The antimicrobial activity of related compounds has been evaluated against bacterial strains such as Salmonella typhi and Bacillus subtilis, with varying degrees of efficacy. The specific substitution pattern in 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol might confer activity against certain pathogens, warranting investigation in antimicrobial screening assays.
Structure-Activity Relationships
The biological activity of 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol would likely be influenced by several structural features:
Studies on analogous compounds have revealed that syn-substituted piperidine derivatives often exhibit different biological activities compared to their anti-substituted counterparts. For example, 2S,4S-syn-substituted compounds have been shown to be approximately 24 times more active as acetylcholinesterase inhibitors than the corresponding 2R,4S-anti-substituted analogues .
Analytical Methods
Identification and Characterization
The identification and characterization of 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol would typically involve a combination of spectroscopic and analytical techniques:
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable for the separation and quantification of 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol in complex mixtures. Based on its structural features, the following conditions might be appropriate:
For HPLC analysis:
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Column: C18 reversed-phase
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Mobile phase: Acetonitrile/water with buffer (such as ammonium formate or phosphate)
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Detection: UV at 210-230 nm and 254 nm
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Retention time: Would depend on specific conditions but likely moderate due to the balance of polar and non-polar groups
For GC analysis:
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Column: DB-5 or similar (5% phenyl-methylpolysiloxane)
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Temperature program: Initial temperature around 100°C, ramped to 250-280°C
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Derivatization: May be necessary to improve volatility (e.g., silylation of the hydroxyl group)
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Detection: Mass spectrometry or flame ionization detector (FID)
Mass Spectrometry
Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structural features. The molecular ion peak would be expected around m/z 240-245, with fragment ions corresponding to the loss of water, the chlorophenyl group, and other structural components.
Key fragmentation patterns might include:
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Loss of water [M-18]⁺
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Loss of the chlorophenyl group
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Cleavage of the piperidine ring
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Loss of the N-methyl group
Applications and Research Directions
Neurodegenerative Disorders
If the compound demonstrates acetylcholinesterase inhibitory activity, it could be investigated as a potential treatment for Alzheimer's disease and other cognitive disorders. The structure-activity relationships observed with donepezil analogues suggest that modifications to the piperidine core can significantly influence activity and selectivity .
Donepezil, a widely used medication for Alzheimer's disease, contains a 1,4-disubstituted piperidine core, structurally related to the compound of interest . The specific substitution pattern in 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol might confer unique pharmacological properties that could potentially address limitations of existing acetylcholinesterase inhibitors.
Antimicrobial Agents
The potential antimicrobial properties, particularly against specific bacterial strains, could be exploited for the development of novel antibacterial agents. The presence of the 2-chlorophenyl group might contribute to activity against certain resistant strains.
With the growing concern of antimicrobial resistance, novel structural scaffolds with antibacterial activity are of significant interest. The combination of the piperidine core with a halogenated aromatic moiety in 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol represents a potentially valuable template for antimicrobial drug development.
Antiviral Development
The structural similarity to compounds with reported activity against hepatitis viruses suggests potential applications in antiviral drug development . The specific mechanism might involve interaction with viral proteins or interference with viral replication processes.
Structure Optimization Strategies
The structure of 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol provides several opportunities for chemical modifications to optimize biological activity and pharmacokinetic properties:
Modification Site | Potential Modifications | Expected Effect |
---|---|---|
Chlorophenyl group | Position of chlorine, additional substituents, replacement with other aromatic systems | Alteration of binding affinity, lipophilicity, and metabolic stability |
N-methyl group | Replacement with other alkyl or functional groups | Modification of basicity, membrane permeability, and target selectivity |
Hydroxyl group | Esterification, etherification, replacement with other functional groups | Changes in hydrogen bonding capability, metabolic stability, and binding interactions |
Piperidine ring | Ring size variation, introduction of additional substituents | Conformational changes affecting binding orientation and selectivity |
Structure optimization would ideally be guided by biological testing to establish clear structure-activity relationships. Computational methods such as molecular docking and pharmacophore modeling could also inform the design of structural analogues with improved properties.
Future Research Directions
Several research avenues could be pursued to further explore the properties and potential applications of 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol:
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Development of efficient and stereoselective synthesis methods to access both stereoisomers at the 4-position
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Comprehensive evaluation of biological activities, particularly acetylcholinesterase inhibition and antimicrobial properties
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Structure-activity relationship studies through the synthesis and testing of structural analogues
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Computational studies to predict binding modes and optimize interactions with biological targets
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Investigation of potential applications in the treatment of neurodegenerative disorders, infectious diseases, and other medical conditions
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